molecular formula C21H24N2O2 B2575079 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide CAS No. 1448036-59-6

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide

Cat. No. B2575079
CAS RN: 1448036-59-6
M. Wt: 336.435
InChI Key: RUIHQFGUOYDGKS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has been used in scientific research to investigate the role of CB1 receptors in various physiological and pathological processes.

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry Applications

The enantioselective synthesis of related compounds, such as Ethyl(R)-2-hydroxy-4-phenylbutanate, showcases methods for producing chiral intermediates crucial for the development of ACE inhibitor drugs, highlighting the importance of such compounds in medicinal chemistry (Liu-jian Duan, 2009).

Anticancer and Endocrine Modulation

Studies on hydroxylated derivatives of indoles demonstrate their estrogenic actions in cellular models, suggesting potential applications in understanding estrogen receptor interactions and designing therapies for estrogen-dependent cancers (S. Robinson, R. Koch, V. Jordan, 1988).

Antiviral Research

The broad-spectrum antiviral compound Arbidol (ARB) exemplifies the potential of indole derivatives in treating viral infections, including influenza and hepatitis C, by inhibiting viral fusion. This underscores the relevance of structurally related compounds in developing new antiviral therapies (Y. S. Boriskin, I. Leneva, E. Pécheur, S. Polyak, 2008).

Drug Delivery and Nanotechnology

The controlled release of related compounds through polymeric micelles demonstrates a novel approach to enhancing the bioavailability and therapeutic effectiveness of hydrophobic drugs, indicating the potential of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide in advanced drug delivery systems (X. Marcos, Cynthia Padilla-Beltrán, M. Bernad-Bernad, M. Rosales-Hernández, Silvia Pérez-Casas, J. Correa-Basurto, 2018).

Allosteric Modulation of Receptors

Research on allosteric modulation of the cannabinoid CB1 receptor by novel compounds sheds light on the complex interactions at play within receptor pharmacology, offering insights into how related indole derivatives might influence receptor dynamics and drug development strategies (Martin R. Price, G. Baillie, A. Thomas, L. Stevenson, M. Easson, R. Goodwin, Adèle McLean, L. McIntosh, G. Goodwin, G. Walker, P. Westwood, Julia Marrs, F. Thomson, P. Cowley, A. Christopoulos, R. Pertwee, R. Ross, 2005).

Mechanism of Action

Target of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors can be the primary targets of the compound “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide”.

Mode of Action

The mode of action of indole derivatives generally involves their interaction with these targets, leading to various biological responses . The specific interactions of “this compound” with its targets would depend on the specific structure and properties of the compound.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of the action of “this compound” would be the result of its interactions with its targets and the subsequent changes in biochemical pathways .

Biochemical Analysis

Biochemical Properties

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cell proliferation and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and its overall biological activity .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-16(15-9-5-4-6-10-15)21(25)22-13-20(24)18-14-23(2)19-12-8-7-11-17(18)19/h4-12,14,16,20,24H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIHQFGUOYDGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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